molecular formula C16H13N5 B2573058 2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile CAS No. 2380173-81-7

2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile

Cat. No.: B2573058
CAS No.: 2380173-81-7
M. Wt: 275.315
InChI Key: BIUNWNVZHXUGDY-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Molecular Structure Analysis

Benzimidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Benzimidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Scientific Research Applications

Synthesis and Biological Potential

Heteroaromatization and Biological Activity : A study elaborates on the synthesis of new heterocyclic compounds with potential biological activity, including derivatives with structural similarity to the compound . These compounds were evaluated for their antimicrobial activity against various bacterial and fungal strains, showing promising results as antimicrobial agents (Mohamed & Abd el-Wahab, 2019).

Insecticidal Evaluation of Tetrahydroimidazo[1,2-a]pyridine Derivatives : Another research focused on designing derivatives via catalyst-free reactions and their evaluation against pea aphids, indicating the influence of structural modifications on insecticidal activities (Zhang et al., 2010).

Antimicrobial and Antifungal Agents : Derivatives incorporating benzimidazole and thiadiazole groups have been synthesized, exhibiting significant antimicrobial and antifungal activities, underscoring the versatility of benzimidazole derivatives in developing potential therapeutic agents (Al-Omran, El-Khair, & Mohareb, 2002).

Cell Cycle Disruption and Apoptotic Activity : Research into 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile derivatives revealed significant antiproliferative activity, with certain compounds capable of arresting the G2/M phase and inducing apoptosis, indicating potential applications in cancer therapy (Sarhan et al., 2010).

Novel Multicomponent Reactions : The development of pyrido[1,2-a]benzimidazole derivatives through innovative multicomponent reactions demonstrates the chemical versatility and potential utility of these compounds in creating biologically active molecules (Yan et al., 2009).

Mechanism of Action

Properties

IUPAC Name

2-[3-(benzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5/c17-8-12-4-3-7-18-16(12)20-9-13(10-20)21-11-19-14-5-1-2-6-15(14)21/h1-7,11,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUNWNVZHXUGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=CC=N2)C#N)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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